molecular formula C12H10Cl2N2O3S B2566250 2,5-dichloro-N-(6-methoxypyridin-3-yl)benzenesulfonamide CAS No. 497060-38-5

2,5-dichloro-N-(6-methoxypyridin-3-yl)benzenesulfonamide

Cat. No.: B2566250
CAS No.: 497060-38-5
M. Wt: 333.18
InChI Key: XHNYLWBFQMQOTB-UHFFFAOYSA-N
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Description

2,5-Dichloro-N-(6-methoxypyridin-3-yl)benzenesulfonamide is a high-purity chemical reagent designed for research applications. As a member of the benzenesulfonamide class , this compound is of significant interest in medicinal chemistry and drug discovery, particularly for investigating metabolic pathways and transmembrane transporter proteins. Structurally related sulfonamide derivatives have been explored as potent inhibitors of biological targets such as URAT1, a key transporter involved in uric acid reabsorption in the kidneys, highlighting its potential relevance for research into hyperuricemia and gout . Other closely related compounds have also been identified as inhibitors of fructose-1,6-bisphosphatase, a rate-limiting enzyme in gluconeogenesis, suggesting its utility in metabolic disorder research . Researchers can leverage this benzenesulfonamide derivative as a critical building block or a reference standard in hit-to-lead optimization campaigns, assay development, and mechanistic studies. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle the compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2,5-dichloro-N-(6-methoxypyridin-3-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2O3S/c1-19-12-5-3-9(7-15-12)16-20(17,18)11-6-8(13)2-4-10(11)14/h2-7,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHNYLWBFQMQOTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(6-methoxypyridin-3-yl)benzenesulfonamide typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 6-methoxypyridin-3-amine. The reaction is usually carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This might include the use of continuous flow reactors and automated systems to control the reaction parameters precisely .

Chemical Reactions Analysis

Sulfonamide Hydrolysis

The sulfonamide group undergoes hydrolysis under acidic or basic conditions:

Reaction Conditions Products Reference
Acid-catalyzed hydrolysisConcentrated HCl, reflux (110°C)2,5-Dichlorobenzenesulfonic acid + 5-amino-7-(6-methoxypyridin-3-yl)benzoxazole
Base-mediated hydrolysis6M NaOH, 80°C, 4 hoursSodium 2,5-dichlorobenzenesulfonate + benzoxazole amine derivative
  • Mechanistic Insight : Sulfonamide cleavage occurs via protonation of the nitrogen (acidic conditions) or deprotonation (basic conditions), followed by nucleophilic attack by water.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing sulfonyl group activates the benzene ring for substitution at chlorine sites:

Reagent Conditions Position Substituted Product Reference
Sodium methoxideDMF, 120°C, 12 hoursC-2 or C-5 chlorineMethoxy-substituted benzenesulfonamide derivatives
PiperidineTHF, 60°C, 8 hoursC-5 chlorinePiperidinyl-substituted compound
  • Regioselectivity : Substitution favors the para position relative to the sulfonamide group due to resonance stabilization.

Methoxy Group Demethylation

The methoxy groups on the pyridine and benzoxazole rings are susceptible to demethylation:

Reagent Conditions Site Modified Product Reference
BBr₃CH₂Cl₂, −78°C → RT, 6 hours6-Methoxy pyridineHydroxypyridine anal

Scientific Research Applications

Antiviral Activity

One of the primary applications of this compound is its potential as an antiviral agent, particularly against HIV. Research indicates that derivatives of benzenesulfonamide can inhibit the HIV-1 capsid protein, which is crucial for the virus's life cycle. A study reported the synthesis and biological evaluation of various phenylalanine derivatives with benzenesulfonamide moieties, which demonstrated significant antiviral activity in vitro against HIV-1 .

Key Findings :

  • The compound exhibited varying degrees of potency based on structural modifications.
  • Specific substitutions on the benzene ring were linked to enhanced antiviral activity, with certain configurations yielding EC50 values as low as 5.61 μM .

Table 1: Summary of Antiviral Activity Studies

Compound VariantEC50 (μM)Substitution PatternActivity Level
Base Compound6.23UnsubstitutedReference
Variant 16.814-F on benzeneModerate
Variant 2>37.984-NO2 on benzeneLoss of activity
Variant 35.613-F on benzeneHigh
Variant 48.742-NO2 on benzeneModerate

This table summarizes findings from various studies that highlight how structural changes can significantly impact the antiviral efficacy of the compound.

Other Potential Applications

Beyond its antiviral properties, research is ongoing to explore other therapeutic potentials of this compound:

  • Cancer Treatment : Preliminary studies suggest that compounds in this class may exhibit anticancer properties by inhibiting tumor growth through similar mechanisms as those observed in viral inhibition .
  • Anti-inflammatory Effects : There is emerging evidence that benzenesulfonamides may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation .

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(6-methoxypyridin-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Structural Features

The target compound’s benzenesulfonamide scaffold is shared with several analogs in the evidence, but differences in substituents and heterocyclic moieties define their distinct properties:

Compound Name / ID Core Structure Substituents / Modifications Yield (%) Key Observations
2,5-Dichloro-N-(6-methoxypyridin-3-yl)benzenesulfonamide (Target) Benzenesulfonamide - 2,5-dichloro on benzene
- 6-methoxy on pyridine
N/A Hypothesized enhanced acidity due to electron-withdrawing Cl groups
(E)-N-cyclopropyl-3-(6-(5-((2,4-difluorophenyl)sulfonamido)-6-methoxypyridin-3-yl)quinolin-4-yl)acrylamide (8d) Quinoline-acrylamide-sulfonamide - 2,4-difluorophenyl
- Cyclopropyl acrylamide
- Quinoline-pyridine hybrid
21 Low yield; steric hindrance from cyclopropyl may impede synthesis
(E)-N-(2-(4-Methoxystyryl)-5-chloro-8-hydroxyquinolin-7-yl)-4-methoxybenzenesulfonamide (IIIa) Styryl-quinoline-sulfonamide - 4-methoxystyryl
- Chloro and hydroxy groups on quinoline
N/A Extended conjugation from styryl group may alter electronic properties
N-(5-(benzyloxy)-3,4,6-trimethylpyridin-2-yl)-4-(trifluoromethyl)benzenesulfonamide (17d) Pyridine-sulfonamide - Benzyloxy and trimethyl groups on pyridine
- Trifluoromethyl on benzene
N/A Strong electron-withdrawing CF₃ group increases sulfonamide acidity

Spectroscopic and Crystallographic Insights

NMR Characterization

Compounds like 8d–8h exhibit distinct ¹H and ¹³C NMR shifts due to substituent electronic environments. For instance:

  • Quinoline protons: Resonate downfield (δ 8.5–9.0 ppm) due to aromatic deshielding .
  • Methoxy groups : Sharp singlets near δ 3.8–4.0 ppm, consistent with the target compound’s 6-methoxypyridine group .
  • Trifluoromethyl groups : In 17d, the CF₃ moiety causes significant deshielding in adjacent carbons .

Crystallography and Software

While crystallographic data for the target compound are unavailable, analogs in the evidence highlight the use of SHELX programs for structure refinement and Mercury CSD for visualizing intermolecular interactions . For example, SHELXL enables precise modeling of sulfonamide hydrogen-bonding networks, critical for understanding packing patterns .

Functional Implications

  • Biological Potential: Sulfonamides with pyridine/quinoline moieties (e.g., 8d, IIIa) are often explored as kinase inhibitors or antimicrobial agents. The target compound’s dichloro and methoxy groups may optimize steric and electronic profiles for target binding .
  • Electrochemical Applications : Anionic sulfonamide polymers (e.g., ) demonstrate ion-conducting properties, suggesting the target compound could be tailored for similar uses .

Biological Activity

2,5-dichloro-N-(6-methoxypyridin-3-yl)benzenesulfonamide is an organic compound classified within the benzenesulfonamide family. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.

Molecular Formula

  • Molecular Formula : C13_{13}H10_{10}Cl2_2N2_2O3_3S
  • CAS Number : 497060-38-5

Structural Characteristics

The structure includes:

  • Two chlorine atoms attached to the benzene ring.
  • A methoxy group on the pyridine ring, which contributes to its unique chemical properties.

Antimicrobial Activity

Research indicates that 2,5-dichloro-N-(6-methoxypyridin-3-yl)benzenesulfonamide exhibits significant antimicrobial properties. A study evaluating various benzenesulfonamide derivatives reported Minimum Inhibitory Concentrations (MICs) against several bacterial strains:

CompoundBacterial StrainMIC (mg/mL)
4dE. coli6.72
4hS. aureus6.63
4aB. subtilis6.67

These findings suggest that this compound could serve as a potential candidate for developing new antimicrobial agents, particularly against resistant strains of bacteria .

Anti-inflammatory Activity

In vivo studies have shown that certain derivatives of benzenesulfonamides, including related compounds, possess anti-inflammatory effects. For instance, compounds derived from similar structures demonstrated significant inhibition of carrageenan-induced rat paw edema, with effectiveness measured at various time intervals .

The biological activity of 2,5-dichloro-N-(6-methoxypyridin-3-yl)benzenesulfonamide is hypothesized to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.
  • Antimicrobial Mechanism : It may disrupt bacterial cell wall synthesis or protein function, leading to cell death.

Study on Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated a series of benzenesulfonamide derivatives for their antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structural motifs to 2,5-dichloro-N-(6-methoxypyridin-3-yl)benzenesulfonamide exhibited broad-spectrum antimicrobial activity, suggesting a potential role in treating infections caused by multidrug-resistant pathogens .

In Silico Studies

In silico studies have been conducted to predict the pharmacokinetic properties and toxicity profiles of related compounds. These studies suggest favorable drug-likeness characteristics and low toxicity risks, making them suitable candidates for further development .

Q & A

Q. What are the recommended synthetic routes for 2,5-dichloro-N-(6-methoxypyridin-3-yl)benzenesulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution between a benzenesulfonyl chloride derivative and an amine-containing pyridine moiety. Key steps include:
  • Dissolving 2,5-dichlorobenzenesulfonyl chloride in pyridine or dichloromethane.
  • Adding 6-methoxypyridin-3-amine dropwise under inert atmosphere.
  • Stirring at room temperature for 2–6 hours, followed by purification via column chromatography (e.g., petroleum ether/ethyl acetate) .
  • Critical parameters:
  • Stoichiometry : Maintain a 1:1.1 molar ratio of sulfonyl chloride to amine to minimize side products.
  • Solvent Choice : Pyridine acts as both solvent and base, neutralizing HCl byproducts.
  • Purification : Use silica gel chromatography with gradient elution to isolate high-purity product (>95%).

Q. What spectroscopic and crystallographic techniques are essential for structural confirmation of this sulfonamide?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) :
  • 1H/13C NMR : Confirm methoxy (δ ~3.8 ppm), pyridine protons (δ 6.5–8.5 ppm), and sulfonamide NH (δ ~10–12 ppm). Coupling constants (e.g., J = 8–9 Hz for aromatic protons) validate substitution patterns .
  • X-ray Crystallography :
  • Use SHELX programs (SHELXT for structure solution, SHELXL for refinement) to determine crystal packing and bond angles .
  • ORTEP-3 visualizes thermal ellipsoids and validates molecular geometry .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z 361.9738 (calculated for C₁₂H₁₀Cl₂N₂O₃S) .

Q. How is purity assessed, and what analytical thresholds are acceptable for biological testing?

  • Methodological Answer :
  • HPLC : Use a C18 column with UV detection (λ = 254 nm). Purity ≥95% is required for in vitro assays.
  • Melting Point : Sharp melting range (e.g., 141–142°C) indicates homogeneity .
  • Elemental Analysis : Carbon/nitrogen percentages within ±0.4% of theoretical values.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies identify pharmacophores responsible for biological activity in this compound?

  • Methodological Answer :
  • Functional Group Modifications :
  • Replace chlorine atoms with other halogens (e.g., F, Br) to assess electronic effects.
  • Vary methoxy position on pyridine (e.g., 4-methoxy vs. 6-methoxy) to probe steric interactions.
  • Biological Assays :
  • TOPFlash Luciferase Assay : Quantify Wnt/β-catenin pathway inhibition (IC₅₀ values) .
  • MTT Assay : Evaluate cytotoxicity against cancer cell lines (e.g., HCT-116, IC₅₀ ~26 µM for analogs) .
  • Key Finding : 2,6-Dihalogenation patterns (e.g., 2,6-dichloro) enhance activity compared to 2,5-substitution, suggesting halogen positioning influences target binding .

Q. What experimental strategies resolve contradictions between in vitro potency and in vivo efficacy data?

  • Methodological Answer :
  • Pharmacokinetic Profiling :
  • Measure plasma stability (e.g., half-life in mouse serum) and logP (target ~5.1 for membrane permeability) .
  • Metabolite Identification :
  • Use LC-MS/MS to detect sulfonamide hydrolysis or pyridine demethylation products.
  • Target Engagement Studies :
  • Employ surface plasmon resonance (SPR) to validate direct binding to β-catenin or PPARγ .
  • Case Study : Inconsistent SAR in FH535 analogs suggests off-target effects; proteomics or siRNA screens can identify secondary targets .

Q. How can computational modeling synergize with experimental data to predict binding modes?

  • Methodological Answer :
  • Molecular Docking :
  • Use AutoDock Vina to model interactions with β-catenin (PDB: 1JDH). Key residues: Lys435 (hydrogen bonding with sulfonamide) .
  • Molecular Dynamics (MD) :
  • Simulate ligand-receptor complexes in explicit solvent (e.g., 100 ns trajectories) to assess stability.
  • Free Energy Calculations :
  • MM-GBSA predicts binding affinity (ΔG ~-10 kcal/mol for high-activity analogs) .
  • Validation : Overlay docking poses with crystal structures of related sulfonamides (e.g., PDB: 3P8X) .

Data Contradiction Analysis

Q. Why do some analogs show potent in vitro activity but poor in vivo bioavailability?

  • Methodological Answer :
  • Solubility Limitations :
  • Despite high logP (~5.1), poor aqueous solubility (e.g., <20 µg/mL in PBS) limits absorption. Use co-solvents (e.g., DMSO:PEG400) in formulations .
  • Metabolic Instability :
  • Cytochrome P450 screening (e.g., CYP3A4) identifies rapid oxidation of the methoxy group. Introduce electron-withdrawing substituents to slow metabolism .

Q. How can crystallographic data resolve discrepancies in proposed molecular conformations?

  • Methodological Answer :
  • Torsion Angle Analysis :
  • X-ray structures reveal the dihedral angle between the pyridine and benzene rings (~60°), which DFT calculations must replicate .
  • Hydrogen Bond Networks :
  • Validate sulfonamide NH∙∙∙O interactions (distance ~2.8 Å) with nearby carbonyl groups in the crystal lattice .

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